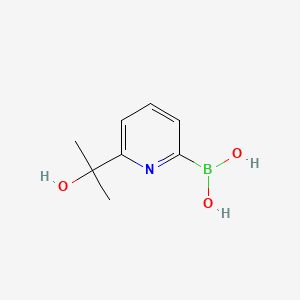
(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is an organoboron compound . It has the molecular formula C8H12BNO3 .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid”, can be achieved through several methods . One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters . Another approach involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Molecular Structure Analysis
The molecular structure of “(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” consists of a pyridine ring with a boronic acid group and a hydroxypropan-2-yl group attached .Chemical Reactions Analysis
Pyridinylboronic acids and esters, including “(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid”, are often used in palladium-catalyzed cross-coupling reactions . These reactions involve the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Scientific Research Applications
Synthesis of Aromatic Ketones
This compound can be used in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanone motifs . Aromatic ketones are important pharmaceutical intermediates . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .
Copper Catalysis
The compound can be involved in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is efficient and environmentally friendly as it uses water as the single oxygen source .
Anti-Fibrotic Activity
While not directly mentioned in the search results, similar compounds have been studied for their anti-fibrotic activity . It’s possible that (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid or its derivatives could have similar properties, but further research would be needed to confirm this.
Pharmaceutical Intermediates
As mentioned earlier, the compound can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . This suggests that it could have a role in the production of various pharmaceuticals.
Research into New Synthetic Methods
The compound’s involvement in the copper-catalyzed synthesis of pyridin-2-yl-methanones represents a new method for these types of reactions . Therefore, it could be used in research into new synthetic methods.
Environmental Chemistry
Given that the copper-catalyzed synthesis of pyridin-2-yl-methanones uses water as the single oxygen source , this compound could be used in research into more environmentally friendly chemical reactions.
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by HPPB are primarily related to the SM cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The specific downstream effects would depend on the other reactants involved in the SM coupling.
Result of Action
The result of HPPB’s action in the context of the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved.
Action Environment
The action, efficacy, and stability of HPPB can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the storage conditions can affect the stability of HPPB . For example, it is recommended to store the compound in an inert atmosphere and under -20°C .
properties
IUPAC Name |
[6-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-7(10-6)9(12)13/h3-5,11-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKBHCOYAGROKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C(C)(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694453 |
Source


|
| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | |
CAS RN |
1309981-32-5 |
Source


|
| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)
![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)

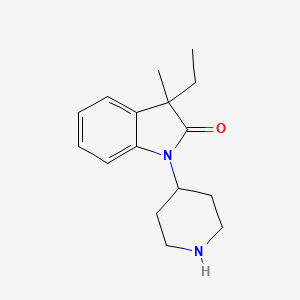
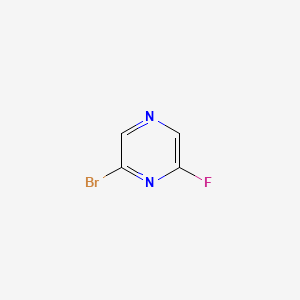
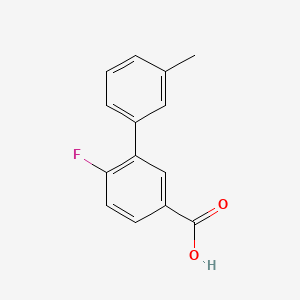
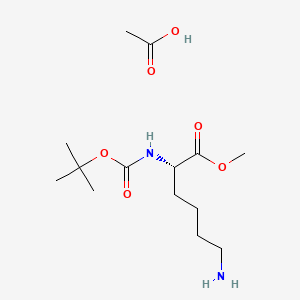
![1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea](/img/structure/B597141.png)


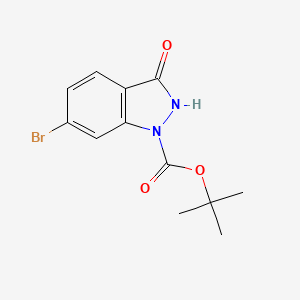
![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)